molecular formula C8H8BrN3S B1519093 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole CAS No. 1114594-94-3

6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole

Cat. No.: B1519093
CAS No.: 1114594-94-3
M. Wt: 258.14 g/mol
InChI Key: VTRADRSPOKTRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H8BrN3S. It belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms

Properties

IUPAC Name

(6-bromo-4-methyl-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c1-4-2-5(9)3-6-7(4)11-8(12-10)13-6/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRADRSPOKTRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Hydrazination of 6-Bromo-4-methyl-1,3-benzothiazole

Method Overview:
The most straightforward approach involves the reaction of 6-bromo-4-methyl-1,3-benzothiazole with hydrazine hydrate under reflux conditions in alcoholic solvents such as ethanol or methanol. This nucleophilic substitution targets the 2-position of the benzothiazole ring, replacing a suitable leaving group (often a halogen or activated group) with the hydrazino (-NHNH2) moiety.

Typical Conditions:

  • Solvent: Ethanol or methanol
  • Reagent: Hydrazine hydrate (excess)
  • Temperature: Reflux (~78°C for ethanol)
  • Time: Several hours (commonly 3-6 hours)
  • Work-up: Cooling, filtration, and recrystallization from ethanol for purification

Reaction Scheme:
6-Bromo-4-methyl-1,3-benzothiazole + Hydrazine hydrate → 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole

This method is supported by analogous syntheses of 6-bromo-2-hydrazino-1,3-benzothiazole derivatives where hydrazine hydrate reacts with 6-bromo-1,3-benzothiazole precursors.

Multi-Step Synthesis via Substituted Aniline Precursors

Stepwise Synthesis:

  • Step 1: Preparation of 2-amino-4-bromo-6-methyl aniline
    Starting from 4-methyl aniline, bromination is performed using bromine in acetic acid at low temperature (below 5°C) to introduce the bromine at the 6-position (relative to the amino group). Hydrolysis follows to yield the bromo-substituted aniline.

  • Step 2: Cyclization to 6-Bromo-4-methyl-2-aminobenzothiazole
    The bromo-substituted aniline reacts with sodium thiocyanate in glacial acetic acid, followed by bromine addition under controlled temperature to form the benzothiazole ring via cyclization.

  • Step 3: Hydrazination to 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole
    The 2-amino group is converted to the hydrazino group by heating with hydrazine hydrate (80%) in ethylene glycol or ethanol at elevated temperatures (~140-150°C) for 3 hours.

Reaction Conditions Summary:

Step Reagents & Conditions Temperature Time Notes
1 Br2 in AcOH, hydrolysis with HCl/NaOH 0–5°C 1–3 hours Controlled bromination
2 NaSCN in AcOH, Br2 addition 0–5°C 3–4 hours Cyclization to benzothiazole
3 Hydrazine hydrate (80%), ethylene glycol 140–150°C 3 hours Conversion to hydrazino group

This multi-step approach is detailed in a study on substituted benzothiazoles and their hydrazino derivatives, providing yields around 60% for the hydrazino product after purification.

Alternative Synthetic Routes Involving Hydrazine Hydrate and Hydrazine Hydrochloride

In some protocols, hydrazine hydrate is combined with concentrated hydrochloric acid to form hydrazine hydrochloride, which is then reacted with the substituted benzothiazole precursor in ethylene glycol. This method allows for milder reaction conditions and can improve selectivity.

  • Typical Procedure:
    Hydrazine hydrate (80%) is cooled to ~5°C, and concentrated HCl is added slowly with stirring. The substituted benzothiazole is added portion-wise, followed by ethylene glycol as solvent. The mixture is heated at 140°C for 3 hours, then cooled and filtered to isolate the hydrazino product.

  • Advantages:

    • Controlled reaction environment
    • Improved product purity
    • Suitable for scale-up

This method is well-documented for related 6-bromo-2-hydrazino benzothiazole derivatives and can be adapted for the 4-methyl substituted compound.

Summary Table of Preparation Methods

Method Starting Material Reagents & Solvents Conditions Yield (%) Notes
Direct Hydrazination 6-Bromo-4-methyl-1,3-benzothiazole Hydrazine hydrate, ethanol/methanol Reflux 3-6 h Moderate (~50-60) Simple, direct substitution
Multi-step from Aniline 4-Methyl aniline Br2/AcOH, NaSCN/AcOH, Hydrazine hydrate 0–5°C bromination, reflux cyclization, 140-150°C hydrazination ~60 More steps, higher control
Hydrazine Hydrochloride Route 6-Bromo-4-methyl-1,3-benzothiazole Hydrazine hydrate + HCl, ethylene glycol 140°C, 3 h Moderate (~60) Milder, better selectivity
Industrial Scale (generalized) Similar benzothiazole precursors Optimized solvents and reagents Continuous flow, optimized temp Higher (variable) Scale-up with advanced purification

Research Findings and Analytical Data

  • Spectral Confirmation:
    The hydrazino group is confirmed by IR absorption bands typically near 3200–3300 cm⁻¹ (asymmetric and symmetric N-H stretching). The bromine presence is verified by mass spectrometry showing isotopic peaks (M+2) characteristic of bromine isotopes.

  • Purification:
    Recrystallization from ethanol or ethyl alcohol is the preferred purification method, yielding crystalline products with melting points consistent with literature values (around 280°C for related compounds).

  • Reaction Monitoring: Thin-layer chromatography (TLC) and IR spectroscopy are commonly used to monitor reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted benzothiazoles with different functional groups.

Scientific Research Applications

Chemistry

6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole serves as a building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : Leading to the formation of oxides.
  • Reduction : Producing hydrazine derivatives.
  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution .

Medicine

Research is ongoing to explore the compound's potential as an anti-tubercular agent . Its mechanism of action may involve inhibiting specific enzymes or interfering with cellular processes related to tuberculosis . Additionally, studies indicate that derivatives of benzothiazoles exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various pathogens.
  • Antitumor : Potential in cancer treatment by reactivating apoptosis pathways .
  • Anticonvulsant : Some derivatives have shown promise in treating seizure disorders .

Industry

In industrial applications, 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for synthesizing dyes and pigments with specific characteristics .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzothiazole derivatives, including 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole. The results indicated moderate to good inhibition against several bacterial strains at concentrations ranging from 12.5 to 100 μg/mL . This highlights its potential for development into effective antimicrobial agents.

Case Study 2: Antitumor Properties

Research focusing on the anti-tumor activity of benzothiazole derivatives found that compounds similar to 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole could inhibit cancer cell proliferation by targeting Bcl-2 family proteins involved in apoptosis . This suggests that further exploration could lead to new cancer therapies.

Mechanism of Action

The mechanism by which 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 6-Bromo-2-methylbenzothiazole: Similar structure but lacks the hydrazino group.

  • 6-Hydrazino-2-methyl-1,3-benzothiazole: Similar structure but lacks the bromo group.

Uniqueness: 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole is unique due to the presence of both bromo and hydrazino groups, which can impart distinct chemical and biological properties compared to its similar counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Biological Activity

Overview

6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C8_8H8_8BrN3_3S, and it belongs to the benzothiazole class, known for diverse biological activities including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole exhibits notable antimicrobial activity . It has been shown to inhibit various bacterial strains by targeting critical enzymes involved in bacterial metabolism. The minimal inhibitory concentration (MIC) values for this compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (μg/mL)
Staphylococcus aureus25-50
Escherichia coli50

This activity is attributed to its ability to inhibit dihydroorotase and DNA gyrase, essential enzymes for bacterial growth and replication .

Anticancer Activity

In addition to its antimicrobial effects, 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole has shown promising anticancer properties . It inhibits tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell proliferation. Studies have indicated that this compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

The biological activity of 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole can be explained through several mechanisms:

  • Enzyme Inhibition : The compound interacts with active sites of enzymes such as tyrosine kinases and dihydroorotase, leading to diminished enzymatic activity.
  • Cell Signaling Modulation : By altering signaling pathways, it affects gene expression and cellular metabolism, particularly in cancer cells.
  • DNA Interaction : The compound has been implicated in the detection and repair mechanisms of DNA adducts, indicating a potential role in genomic stability.

Case Studies

Several studies have documented the biological effects of 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole:

  • Study on Antimicrobial Efficacy : A study published in 2023 explored the compound's effectiveness against various microbial strains. Results showed significant inhibition rates comparable to standard antibiotics .
  • Anticancer Research : Another research effort highlighted its cytotoxic effects on breast cancer cell lines (MCF-7), where it induced apoptosis through caspase activation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.